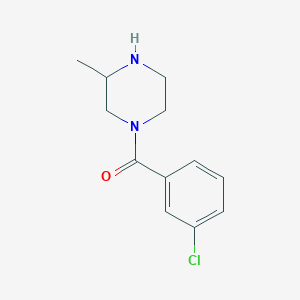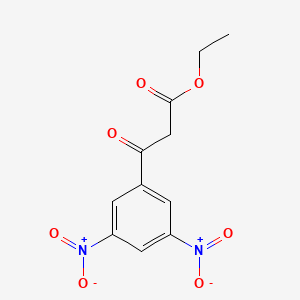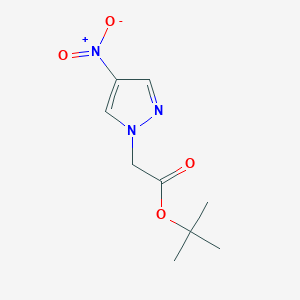![molecular formula C9H5Br2ClFN3 B6362225 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-58-3](/img/structure/B6362225.png)
3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For “3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole”, these specific properties are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. Their ability to inhibit microbial growth makes them promising candidates for developing new antimicrobial agents. Studies have highlighted the synthesis of triazole compounds that demonstrate significant antimicrobial, antifungal, and antioxidant activities. Such compounds are synthesized through various chemical methods, emphasizing the potential of triazoles as a scaffold for designing drugs targeting resistant strains of bacteria and fungi (Ohloblina, 2022).
Anticancer Activity
The exploration of triazole derivatives in cancer research has shown promising results. 1,2,4-Triazole-containing hybrids, in particular, have been investigated for their potential as anticancer agents. The versatility of the triazole ring in hybrid molecules allows for the development of compounds with specific actions against cancer cells, including drug-resistant varieties. Recent advances in this area have focused on understanding the structure-activity relationships of these hybrids, providing valuable insights for the design of more effective anticancer drugs (Xu, Zhao, & Liu, 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives have also been recognized for their corrosion inhibition properties, particularly for protecting metal surfaces in aggressive media. The application of these compounds as corrosion inhibitors for various metals and alloys highlights their stability and efficiency in preventing corrosion, making them suitable for industrial applications where long-term metal preservation is critical (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Drug Synthesis and Modification
The structural versatility of triazoles has made them a key component in the synthesis and modification of drugs. 1,2,3-Triazole, in particular, is used in bioisosteric replacement and molecular hybridization to create new molecules with medicinal properties. This approach has led to the development of compounds with a range of bioactivities, including antimicrobial, anti-cancer, anti-viral, analgesic, and anti-inflammatory effects, showcasing the triazole scaffold's potential in drug discovery and development (Sahu, Sahu, & Agrawal, 2020).
Eco-friendly Synthesis Methods
Recent research has focused on developing eco-friendly methods for synthesizing triazole derivatives, emphasizing green chemistry principles. These methods aim to minimize the environmental impact of chemical synthesis while maintaining or improving the efficiency of the processes used to produce triazole compounds. Innovations in this area include the use of sustainable catalysts and solvents, which contribute to the broader goal of reducing the chemical industry's environmental footprint (de Souza, Da Costa, Facchinetti, Gomes, & Pacheco, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-7(13)6(12)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECDDALMKSDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)
![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362196.png)


![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)

